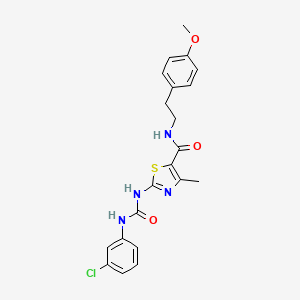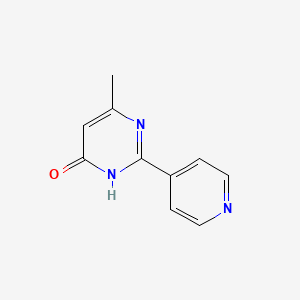![molecular formula C9H14O3 B2487414 (2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid CAS No. 2248215-00-9](/img/structure/B2487414.png)
(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid, also known as (–)-Bicyclo[2.2.1]heptane-2-exo-carboxylic acid, is a bicyclic compound that has gained attention in the scientific community due to its potential use in drug discovery and development. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of (2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid is not fully understood. However, it has been proposed that this compound may act as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid has been found to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which make it a promising candidate for the development of new pain medications. Additionally, this compound has been found to have neuroprotective effects, which may have applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid in lab experiments is its potential as a scaffold for the design of novel biologically active compounds. Additionally, this compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research involving (2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid. One potential direction is the development of new analgesics and anti-inflammatory agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, there is potential for the development of new synthetic methods for the production of (2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid, which may make it more accessible for use in lab experiments.
Synthesemethoden
The synthesis of (2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid involves the reaction of cyclohexene oxide with ethyl diazoacetate in the presence of a copper catalyst. This reaction produces a mixture of two isomers, (2S,3S)- and (2S,3R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid, which can be separated using column chromatography.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid has been found to have various scientific research applications. One of the main uses of this compound is in drug discovery and development. It has been shown to have potential as a scaffold for the design of novel biologically active compounds, particularly in the development of new analgesics and anti-inflammatory agents.
Eigenschaften
IUPAC Name |
(2S)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-5(9(10)11)7-4-6-2-3-8(7)12-6/h5-8H,2-4H2,1H3,(H,10,11)/t5-,6?,7?,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJBVBRTDWEDAD-MBNAKOSBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CC2CCC1O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


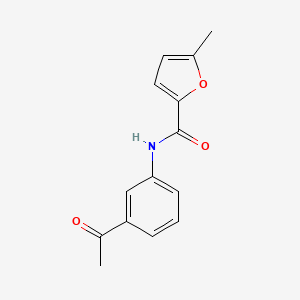
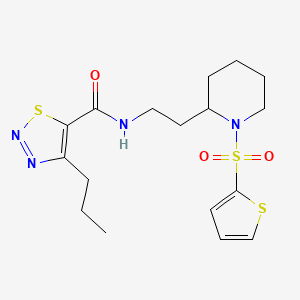
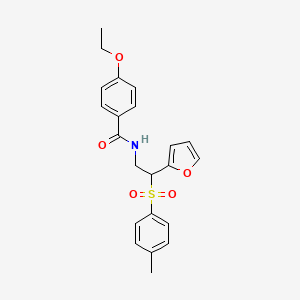
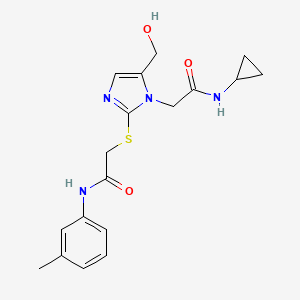
![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2487337.png)

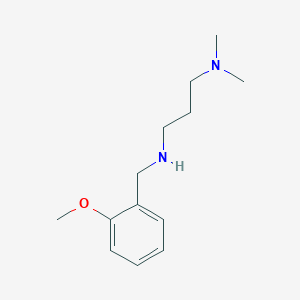
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)
![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2487347.png)
![(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2487348.png)

